molecular formula C16H21N3O3 B13536358 1-Acryloyl-N-((5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide

1-Acryloyl-N-((5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide

Katalognummer: B13536358
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: CLKNMCOXJGHMQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a pyridine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine derivative, followed by the formation of the piperidine ring. The final step involves the coupling of these two components under specific reaction conditions.

    Preparation of Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Formation of Piperidine Ring: The piperidine ring is often formed through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The final coupling reaction involves the use of reagents such as coupling agents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Substitution reactions often involve the use of halogens or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl-1H-indole-3-carboxamide
  • N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide

Uniqueness

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide stands out due to its unique combination of a piperidine ring and a pyridine derivative. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Eigenschaften

Molekularformel

C16H21N3O3

Molekulargewicht

303.36 g/mol

IUPAC-Name

N-[(5-methyl-2-oxo-1H-pyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

InChI

InChI=1S/C16H21N3O3/c1-3-14(20)19-6-4-12(5-7-19)15(21)18-10-13-8-11(2)9-17-16(13)22/h3,8-9,12H,1,4-7,10H2,2H3,(H,17,22)(H,18,21)

InChI-Schlüssel

CLKNMCOXJGHMQL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC(=O)C(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.